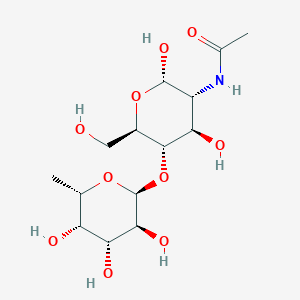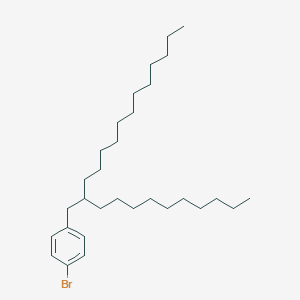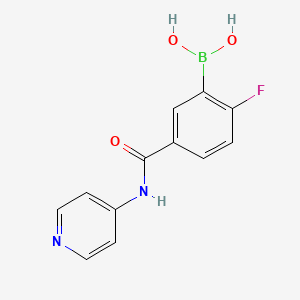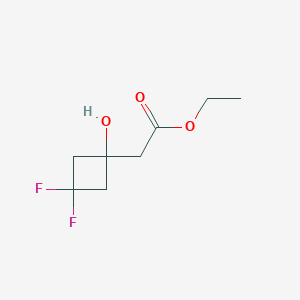
2-Bromopyridine-3,5-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromopyridine-3,5-dicarboxylic acid is a brominated derivative of pyridine-3,5-dicarboxylic acid. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity. It is commonly used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromopyridine-3,5-dicarboxylic acid typically involves the bromination of pyridine-3,5-dicarboxylic acid. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position of the pyridine ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromopyridine-3,5-dicarboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Negishi coupling, to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Employed in coupling reactions like Suzuki and Negishi coupling.
Radical Initiators: Such as AIBN, used in bromination reactions.
Major Products Formed
Substituted Pyridines: Formed through nucleophilic substitution reactions.
Biaryl Compounds: Resulting from coupling reactions.
Aplicaciones Científicas De Investigación
2-Bromopyridine-3,5-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and coordination polymers.
Biology: Investigated for its potential biological activities and as a building block for bioactive compounds.
Medicine: Explored for its role in the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Bromopyridine-3,5-dicarboxylic acid in chemical reactions involves the activation of the bromine atom, which facilitates various substitution and coupling reactions. The bromine atom acts as a leaving group, allowing nucleophiles to attack the pyridine ring and form new bonds. In coupling reactions, the compound forms complexes with transition metal catalysts, enabling the formation of biaryl compounds through the coupling of two aromatic rings .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dibromopyridine: Another brominated pyridine derivative with different reactivity and applications.
Pyridine-3,5-dicarboxylic acid: The non-brominated parent compound used as a precursor in the synthesis of 2-Bromopyridine-3,5-dicarboxylic acid.
Uniqueness
This compound is unique due to its specific bromination pattern, which imparts distinct reactivity and allows for selective functionalization at the 2-position. This makes it a valuable intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries .
Propiedades
Fórmula molecular |
C7H4BrNO4 |
|---|---|
Peso molecular |
246.01 g/mol |
Nombre IUPAC |
2-bromopyridine-3,5-dicarboxylic acid |
InChI |
InChI=1S/C7H4BrNO4/c8-5-4(7(12)13)1-3(2-9-5)6(10)11/h1-2H,(H,10,11)(H,12,13) |
Clave InChI |
RCLGLLHZYJBDMP-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1C(=O)O)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[(2R,3S,4S,5R,6S)-6-(2,5-dimethyl-4-oxofuran-3-yl)oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid](/img/structure/B12851918.png)







![(2,4-Dioxo-1,3-diazaspiro[4.4]non-3-yl)-acetonitrile](/img/structure/B12851975.png)
![Methyl 5-[4-(methylsulfanyl)phenyl]nicotinate](/img/structure/B12851980.png)

![1-[4-Cyano-3-(trifluoromethyl)phenyl]thiourea](/img/structure/B12851982.png)


